molecular formula C13H23ClN4O2 B13049012 tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride

tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride

Cat. No.: B13049012
M. Wt: 302.80 g/mol
InChI Key: LBHNFBJENBACNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the alkylation of a suitable amine, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts such as samarium nitrate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, the protection of amino groups using tert-butyl carbamates involves the use of di-tert-butyl dicarbonate (Boc2O) under acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as:

  • Pyrazolo[1,5-a][1,4]diazepines
  • Triazolo[1,5-a][1,4]diazepines
  • Benzodiazepines

Uniqueness

What sets tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H23ClN4O2

Molecular Weight

302.80 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate;hydrochloride

InChI

InChI=1S/C13H22N4O2.ClH/c1-13(2,3)19-12(18)16-5-4-6-17-9-15-10(7-14)11(17)8-16;/h9H,4-8,14H2,1-3H3;1H

InChI Key

LBHNFBJENBACNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C=NC(=C2C1)CN.Cl

Origin of Product

United States

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